N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763775
InChI: InChI=1S/C21H28N6O2/c1-29-13-12-26-11-8-17-18(6-5-7-19(17)26)23-20(28)14-21(9-3-2-4-10-21)15-27-16-22-24-25-27/h5-8,11,16H,2-4,9-10,12-15H2,1H3,(H,23,28)
SMILES:
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC14763775

Molecular Formula: C21H28N6O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C21H28N6O2
Molecular Weight 396.5 g/mol
IUPAC Name N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C21H28N6O2/c1-29-13-12-26-11-8-17-18(6-5-7-19(17)26)23-20(28)14-21(9-3-2-4-10-21)15-27-16-22-24-25-27/h5-8,11,16H,2-4,9-10,12-15H2,1H3,(H,23,28)
Standard InChI Key FXDCAUVFDNNEHG-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Introduction

Synthesis Pathway

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves multi-step organic reactions:

General Steps

  • Indole Functionalization:

    • The indole core is functionalized at the 4th position with a 2-methoxyethyl group using electrophilic substitution reactions.

  • Formation of the Tetrazole Group:

    • A precursor containing a nitrile group undergoes cycloaddition with azide sources (e.g., sodium azide) under acidic conditions to form the tetrazole ring.

  • Coupling with Cyclohexyl Derivative:

    • A cyclohexylmethylamine derivative is reacted with the functionalized indole compound to form the amide bond.

  • Purification and Characterization:

    • Techniques such as column chromatography, NMR spectroscopy, and mass spectrometry are used to confirm purity and structure.

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H-NMR) and carbon (13^{13}C-NMR) spectra reveal characteristic peaks for the indole, methoxy, tetrazole, and cyclohexyl groups.

  • IR (Infrared Spectroscopy):

    • Amide bond: Strong absorption around 1650 cm1^{-1} (C=O stretching).

    • Tetrazole ring: Peaks in the range of 1500–1600 cm1^{-1}.

  • Mass Spectrometry:

    • Molecular ion peak corresponding to m/z=383m/z = 383, confirming molecular weight.

Pharmaceutical Relevance

This compound's structure suggests potential bioactivity due to:

  • The indole scaffold, which is common in many bioactive molecules such as serotonin analogs.

  • The tetrazole ring, often used as a bioisostere for carboxylic acids in drug design.

Drug Development

Compounds with similar structures have been investigated for applications in:

  • Anti-inflammatory agents

  • Anticancer drugs

  • Antimicrobial therapies

Research Applications

The compound may serve as a building block for further chemical modifications aimed at exploring structure-activity relationships (SAR).

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